2-[[3-(3-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
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Overview
Description
“2-[[3-(3-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide” is a chemical compound with the linear formula C26H25N3O4S2 . It has a molecular weight of 507.635 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C26H25N3O4S2 . The InChI representation is InChI=1S/C17H18N2O4S2/c1- 3- 23- 14 (20) 10- 25- 17- 18- 13- 8- 9- 24- 15 (13) 16 (21) 19 (17) 11- 4- 6- 12 (22- 2) 7- 5- 11/h4- 7H,3,8- 10H2,1- 2H3
.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully documented. Sigma-Aldrich does not collect analytical data for this product .
Scientific Research Applications
- Quinazolinones, including this compound, have demonstrated antibacterial potential . Researchers have explored their effectiveness against bacterial pathogens, making them valuable candidates for drug development.
- Quinazolinone derivatives have been investigated for their antiviral activity . This compound could potentially inhibit viral replication or entry, contributing to antiviral drug discovery.
- Quinazolinones exhibit promising anticancer properties . Researchers have studied their effects on cancer cell lines, aiming to develop novel chemotherapeutic agents.
- This compound’s structure suggests it might act as an enzyme inhibitor . Enzyme inhibitors play crucial roles in drug design, especially for diseases where specific enzymes are overactive.
- Quinazolinones have been explored as anti-HIV agents . Investigating their interactions with viral proteins could lead to new strategies for managing HIV infections.
- The synthetic procedure for obtaining this compound involves green chemistry approaches, such as microwave-induced synthesis and utilization of deep eutectic solvents (DES) . These eco-friendly methods are gaining prominence in chemical synthesis.
Antibacterial Activity
Antiviral Properties
Anticancer Potential
Enzyme Inhibition
Anti-HIV Research
Green Chemistry Applications
Safety and Hazards
Mechanism of Action
Target of Action
It is part of the quinazolinone family of compounds, which have been shown to have a broad range of biological activities, including antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-hiv effects . The specific targets would depend on the exact structure of the compound and the conditions under which it is used.
Mode of Action
Based on its structural similarity to other quinazolinones, it is likely that it interacts with its targets by binding to specific sites, leading to changes in the target’s function . The exact nature of these interactions would need to be determined through further experimental studies.
Biochemical Pathways
These could include pathways related to cell growth and division, viral replication, bacterial metabolism, and more .
Result of Action
Given the range of biological activities associated with quinazolinones, the effects could potentially include inhibition of cell growth, disruption of viral replication, inhibition of bacterial metabolism, and more .
properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-21-10-4-2-3-9(7-10)18-14(20)13-11(5-6-22-13)17-15(18)23-8-12(16)19/h2-4,7H,5-6,8H2,1H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJYUCHAYHXBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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